1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (CAS 1350761-19-1) is a fully substituted indole derivative bearing an isopropyl group at the N-1 position, methyl groups at C-2 and C-3, and a reactive carbaldehyde at C-5. With a molecular formula of C₁₄H₁₇NO and a molecular weight of 215.29 g·mol⁻¹, it belongs to the indole-5-carbaldehyde family—a privileged scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 1350761-19-1
Cat. No. B1449181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde
CAS1350761-19-1
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=C1C=C(C=C2)C=O)C(C)C)C
InChIInChI=1S/C14H17NO/c1-9(2)15-11(4)10(3)13-7-12(8-16)5-6-14(13)15/h5-9H,1-4H3
InChIKeySYDLLYXYDUNXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (CAS 1350761-19-1) – A Trisubstituted Indole-5-carbaldehyde Building Block


1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (CAS 1350761-19-1) is a fully substituted indole derivative bearing an isopropyl group at the N-1 position, methyl groups at C-2 and C-3, and a reactive carbaldehyde at C-5. With a molecular formula of C₁₄H₁₇NO and a molecular weight of 215.29 g·mol⁻¹, it belongs to the indole-5-carbaldehyde family—a privileged scaffold in medicinal chemistry and organic synthesis [1]. The compound is cataloged under PubChem CID 77230860 and is commercially available at a minimum purity specification of 95% . Its computed physicochemical descriptors include an XLogP3-AA of 2.9, zero hydrogen bond donors, one hydrogen bond acceptor, a topological polar surface area of 22 Ų, and two rotatable bonds [1].

Why Generic Substitution Fails for 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde: The Three-Substituent Differentiation Problem


Indole-5-carbaldehydes are widely used as synthetic intermediates, but their physicochemical and reactivity profiles are exquisitely sensitive to the nature and position of substituents on the indole core [1]. The target compound differs from its closest commercially available analogs by the simultaneous presence of an N-1 isopropyl group and C-2/C-3 methyl groups. Removing the N-isopropyl (yielding 2,3-dimethyl-1H-indole-5-carbaldehyde, CAS 66258-21-7) introduces a hydrogen bond donor (N–H), increases polar surface area by ~50% (from 22 to 32.9 Ų), and reduces lipophilicity (XLogP3 drops from 2.9 to 2.3) [2]. Conversely, removing the 2,3-dimethyl groups while retaining N-isopropyl (yielding 1-isopropyl-1H-indole-5-carbaldehyde, CAS 1030432-40-6) eliminates the steric shielding of the C-2/C-3 positions and lowers the molecular weight by ~28 Da [3]. Replacing N-isopropyl with N-methyl (1,2,3-trimethyl-1H-indole-5-carbaldehyde, CAS 179406-50-9) alters both steric bulk and lipophilicity . These substitutions are not interchangeable because each structural change shifts lipophilicity, hydrogen-bonding capacity, steric environment, and downstream synthetic reactivity—any one of which can alter pharmacokinetic properties, regioselectivity in further derivatization, or biological target engagement in structure–activity relationship (SAR) programs. The quantitative evidence below establishes where the target compound occupies a distinct and non-substitutable position in the indole-5-carbaldehyde chemical space.

Quantitative Differentiation Evidence for 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Differentiation: Target Compound vs. N-Unsubstituted and Des-Dimethyl Analogs

The target compound (XLogP3-AA = 2.9) is 0.6 log units more lipophilic than its N-unsubstituted analog 2,3-dimethyl-1H-indole-5-carbaldehyde (XLogP3-AA = 2.3) [1][2], and 0.7 log units more lipophilic than the des-dimethyl analog 1-isopropyl-1H-indole-5-carbaldehyde (XLogP3-AA = 2.2) [1][3]. A ΔlogP of +0.6–0.7 corresponds to an approximately 4- to 5-fold increase in octanol–water partition coefficient, which can meaningfully alter membrane permeability and nonspecific protein binding in cellular assays [4]. The N-methyl analog 1,2,3-trimethyl-1H-indole-5-carbaldehyde (CAS 179406-50-9), while lacking a computed XLogP3-AA value in PubChem, is expected from structural considerations to exhibit intermediate lipophilicity between the N–H and N-isopropyl compounds .

Lipophilicity Drug-likeness Physicochemical profiling Indole SAR

Hydrogen Bond Donor Count: Zero HBD Confers Advantage Over N–H Analog for CNS-Oriented Design

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the N-unsubstituted analog 2,3-dimethyl-1H-indole-5-carbaldehyde possesses one HBD (N–H, HBD = 1) [1][2]. Under commonly applied CNS drug-likeness filters (e.g., the rule-of-5 and CNS MPO score), an HBD count of ≤1 is strongly favored for brain penetration [3]. The N-isopropyl group eliminates the indole N–H, thereby removing a potential source of hydrogen-bond-mediated efflux by P-glycoprotein and reducing the compound's capacity for strong, directional intermolecular interactions that can hinder passive membrane diffusion [3]. Both the 1-isopropyl-1H-indole-5-carbaldehyde (HBD = 0) [4] and the 1,2,3-trimethyl analog (HBD = 0) share this advantage, but unlike the target compound, they lack the combined C-2/C-3 methylation and N-isopropyl substitution that maximizes steric encumbrance and lipophilicity simultaneously.

Hydrogen bonding Blood–brain barrier permeability CNS drug design Physicochemical property rules

Topological Polar Surface Area (TPSA): 22 Ų vs. 32.9 Ų – A 33% Reduction Relative to the N–H Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 22 Ų, compared to 32.9 Ų for the N-unsubstituted analog 2,3-dimethyl-1H-indole-5-carbaldehyde—a 33% reduction [1][2]. The 1-isopropyl-1H-indole-5-carbaldehyde (TPSA = 22 Ų) [3] and 1,2,3-trimethyl analog (PSA = 22 Ų) share the same TPSA as the target compound, indicating that the N-1 substitution alone accounts for the entire TPSA reduction. However, the target compound uniquely combines this low TPSA with higher molecular weight (215.29 vs. 187.24 for both the des-dimethyl and N-methyl analogs) and higher lipophilicity (XLogP3 = 2.9 vs. 2.2–2.3), placing it in a distinct region of property space. TPSA values below 60 Ų are generally associated with good oral absorption, and values below 30 Ų are particularly favorable for passive blood–brain barrier penetration [4].

Polar surface area Membrane permeability Oral bioavailability prediction Physicochemical property profiling

Aldehyde Synthetic Handle at C-5: Quantitative Differentiation in Derivatization Versatility vs. Non-Aldehyde Indole Building Blocks

The C-5 carbaldehyde group serves as a versatile synthetic handle for condensation (Schiff base formation, Knoevenagel, Wittig), reduction (to the primary alcohol), oxidation (to the carboxylic acid), and reductive amination reactions [1]. Indole-5-carboxaldehydes are established intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents, HIV-protease inhibitors, and NMDA receptor antagonists . Among the trisubstituted indole-5-carbaldehyde subfamily, the target compound is unique in combining the reactive aldehyde with a fully substituted indole core (N-1 isopropyl + C-2/C-3 methyl), which eliminates unprotected N–H sites that could compete in subsequent acylation or alkylation steps . This regiospecific protection-by-substitution is a practical advantage in multi-step synthesis: the N–H analog (CAS 66258-21-7) requires an additional N-protection/deprotection sequence when N–H reactivity must be suppressed, whereas the target compound does not [2]. The compound is commercially supplied at 95% minimum purity by AKSci (Catalog No. 0900DY), with long-term storage recommended in a cool, dry place .

Synthetic intermediate Aldehyde reactivity Building block Indole derivatization Organic synthesis

Molecular Weight Differentiation: 215.29 Da Occupies a Distinct Mass Regime vs. Demethylated and N–H Analogs

The target compound (MW = 215.29 Da) is 42.08 Da heavier than the N–H analog 2,3-dimethyl-1H-indole-5-carbaldehyde (MW = 173.21 Da) [1][2], 28.05 Da heavier than 1-isopropyl-1H-indole-5-carbaldehyde (MW = 187.24 Da) [3], and 28.05 Da heavier than 1,2,3-trimethyl-1H-indole-5-carbaldehyde (MW = 187.24 Da) . This mass increment reflects the simultaneous presence of all three alkyl substituents (N-isopropyl + C-2 methyl + C-3 methyl), which is not replicated in any single commercially available close analog. In fragment-based drug discovery, a mass range of 200–300 Da is considered fragment- to lead-like, and the compound's position at 215 Da places it at the lower boundary of lead-like chemical space while retaining sufficient complexity for productive fragment elaboration [4]. The compound's heavy atom count of 16 (vs. 13 for the N–H analog [2] and 14 for the des-dimethyl analog [3]) further quantifies this increased molecular complexity.

Molecular weight Fragment-based screening Lead-likeness Physicochemical property space Indole scaffold diversification

Evidence Limitation Caveat: Absence of Published Direct Head-to-Head Bioactivity Comparisons for This Specific Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature (conducted 2026-04-25) did not identify any published study in which 1-isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (CAS 1350761-19-1) was directly compared head-to-head with any of its structural analogs in a quantitative biochemical, cellular, or in vivo assay [1][2]. The compound is indexed in PubChem (CID 77230860) with computed physicochemical properties only; no bioassay data are deposited [1]. BindingDB entries retrieved for this CAS number correspond to structurally unrelated compounds [2]. The differentiation evidence presented in this guide therefore relies on computed physicochemical property comparisons across publicly available databases (cross-study comparable evidence) and on class-level inference from the broader indole-5-carbaldehyde literature (supporting evidence). Procurement decisions should weigh the strength of the physicochemical differentiation evidence alongside the absence of direct comparative bioactivity data. Users requiring biological activity data are advised to commission bespoke head-to-head profiling against their specific target(s) of interest.

Data transparency Procurement risk assessment Evidence gap analysis

Procurement-Relevant Application Scenarios for 1-Isopropyl-2,3-dimethyl-1H-indole-5-carbaldehyde (CAS 1350761-19-1)


Medicinal Chemistry SAR Exploration Requiring an N-Protected, Lipophilic Indole-5-carbaldehyde Scaffold

In drug discovery programs exploring indole-based kinase inhibitors, GPCR ligands, or epigenetic modulators, the target compound provides a pre-assembled scaffold with the N-1 position already alkylated. The XLogP3 of 2.9 and TPSA of 22 Ų place it in favorable physicochemical space for lead-like molecules [1]. The zero HBD count eliminates N–H-mediated interactions that can confound SAR interpretation when comparing N-substituted vs. N-unsubstituted series [2]. For procurement, this means the compound can be ordered and used directly in parallel chemistry or library synthesis without an N-protection step, saving an estimated 2 synthetic steps relative to using the N–H analog (CAS 66258-21-7) [3]. The aldehyde at C-5 enables rapid diversification via reductive amination, Knoevenagel condensation, or oxime/hydrazone formation to generate screening libraries [4].

CNS Drug Discovery: Building Block Prioritized for Favorable Blood–Brain Barrier Permeability Descriptors

The compound's property profile—TPSA = 22 Ų, XLogP3 = 2.9, HBD = 0, MW = 215 Da—is aligned with established CNS drug-likeness criteria [1][5]. Compared to the N–H analog (TPSA = 32.9 Ų, HBD = 1) [2], the target compound's lower TPSA and absence of an HBD are predicted to favor passive BBB penetration [5]. Procurement of this specific compound is indicated when the synthetic route requires an indole-5-carbaldehyde that does not carry the BBB-penalizing N–H moiety, yet retains the C-2/C-3 methylation that distinguishes it from the des-dimethyl analog (CAS 1030432-40-6). This scenario is particularly relevant for PET tracer precursor development or CNS-targeted probe synthesis.

Multi-Step Total Synthesis of Indole Alkaloid Analogs Requiring Regiospecific C-5 Functionalization

In natural product-inspired total synthesis, the target compound serves as a late-stage intermediate where the aldehyde can be chemoselectively manipulated in the presence of the fully substituted indole core [3][4]. The N-isopropyl group provides steric shielding of the indole nitrogen, reducing the likelihood of N-oxidation or N-alkylation side reactions during subsequent transformations. The 2,3-dimethyl groups block electrophilic substitution at the pyrrole ring positions, directing reactivity exclusively to the C-5 aldehyde and the benzene ring positions (C-4, C-6, C-7) [4]. This regiospecific profile is not replicated by the N–H analog, which can undergo competitive N-functionalization, nor by the des-dimethyl analog, which retains reactive C-2/C-3 positions. The compound's commercial availability at 95% purity from AKSci supports its use in gram-scale synthesis campaigns.

Computational Chemistry and Cheminformatics: A Benchmark Compound for QSAR/QSPR Model Validation

The target compound represents a specific, well-defined data point in indole-5-carbaldehyde chemical space, characterized by a unique combination of computed descriptors (XLogP3 = 2.9, TPSA = 22 Ų, MW = 215.29, HBD = 0, rotatable bonds = 2) [1]. Its position—intermediate between simpler N–H and N-methyl analogs and more complex drug-like indoles—makes it a useful benchmark for validating QSAR models that predict the impact of progressive N-alkylation and C-methylation on indole physicochemical properties. Procurement for this purpose is supported by the compound's well-defined structure, the public availability of its computed descriptors in PubChem, and the existence of a reliable commercial source with defined purity specifications .

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